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Experimental Autoimmune Encephalomyelitis (EAE) is an indispensable animal model for
studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of novel
therapeutics. The choice of the myelin antigen used for immunization is a critical determinant of
the resulting disease phenotype, profoundly influencing the clinical course, immunological
mechanisms, and central nervous system (CNS) histopathology. This guide provides a detailed
comparison of the histopathological and immunological features of two widely used EAE
models: one induced by proteolipid protein (PLP) and the other by myelin oligodendrocyte
glycoprotein (MOG).

Histopathological and Immunological Distinctions

The selection of PLP or MOG as the encephalitogenic antigen results in distinct pathological
manifestations within the CNS. While both models recapitulate key features of MS, including
inflammation, demyelination, and axonal damage, they differ significantly in the localization of
lesions, the composition of inflammatory infiltrates, and the extent of demyelination.[1]

MOG-induced EAE, typically in C57BL/6 mice, is characterized by a robust inflammatory
response and significant demyelination.[1] This model often presents with a chronic, non-
relapsing paralysis.[2] Histopathologically, the lesions are commonly found in the spinal cord
and are characterized by infiltrates of T cells and macrophages.[3][4] A key feature of the MOG
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model, particularly when using the full-length protein, is the significant involvement of B cells
and antibody-dependent mechanisms in its pathogenesis.[2][5][6]

In contrast, PLP-induced EAE, often studied in SJL mice, typically manifests as a relapsing-
remitting disease course, which more closely mimics the most common form of human MS.[3]
[7] The inflammatory lesions in PLP-EAE can be found in both the brain and spinal cord.[8]
While T cells are the primary drivers of pathology in this model, the demyelination can be less
severe and more variable compared to MOG-EAE.[1][9] The PLP model is considered to be
largely B cell-independent.[2]

Quantitative Histopathological Comparison

The following table summarizes the key quantitative histopathological and immunological
differences between PLP- and MOG-induced EAE models, synthesized from multiple
experimental studies.
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Feature

PLP-Induced EAE

MOG-Induced EAE

Typical Mouse Strain

SILA[7]

C57BL/6[7]

Clinical Course

Relapsing-remitting[3][7]

Chronic, non-relapsing[2]

Primary Lesion Location

Brain and Spinal Cord[8]

Primarily Spinal Cord[2]

Inflammatory Infiltrates

T Cells (CD4+)

Predominantly Th1l and
Th17[10]

Predominantly Th1l and
Th17[10]

B Cells

Minimal involvement[2]

Significant involvement, can
form ectopic germinal
centers[2][11]

Macrophages/Microglia

Present in lesions[12]

Abundant in lesions[13]

Demyelination

Variable, can be less severe[1]

[9]

Robust and widespread[1]

Axonal Damage

Present, correlates with

disease severity

Present, correlates with
inflammation and
demyelination[13][14]

Key Cytokine Profile

IFN-y (Th1), IL-17 (Th17),
TNF-o[10]

IFN-y (Th1), IL-17 (Th17), IL-6,
TNF-0[10]

Experimental Protocols

EAE Induction

PLP139-151-Induced EAE in SJL Mice:

e Antigen Emulsion Preparation: Emulsify PLP139-151 peptide in an equal volume of

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis to a final

concentration of 1-2 mg/mL.

e Immunization: On day 0, subcutaneously inject 100-200 pg of the emulsified PLP peptide at

two sites on the flanks of female SJL mice (8-12 weeks old).
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» Pertussis Toxin Administration: On days 0 and 2, administer 200 ng of Pertussis Toxin (PTX)
intraperitoneally to facilitate the entry of immune cells into the CNS.[1]

MOG35-55-Induced EAE in C57BL/6 Mice:

e Antigen Emulsion Preparation: Emulsify MOG35-55 peptide in an equal volume of CFA
containing Mycobacterium tuberculosis to a final concentration of 1 mg/mL.[1]

e Immunization: On day 0, subcutaneously inject 200 ug of the emulsified MOG peptide at two
sites on the flank of female C57BL/6 mice (8-12 weeks old).[1]

e Pertussis Toxin Administration: Administer 200 ng of PTX intraperitoneally on day 0 and day
2.[1]

Histopathological Analysis

o Tissue Collection and Fixation: At the desired experimental endpoint, perfuse mice
transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde
(PFA). Dissect the brain and spinal cord and post-fix in 4% PFA.

» Tissue Processing: Process the fixed tissues for paraffin embedding.
e Sectioning: Cut 5-10 um thick sections using a microtome.

Luxol Fast Blue (LFB) Staining for Myelin:

o Deparaffinize and rehydrate sections to 95% ethanol.

» Stain in Luxol Fast Blue solution overnight at 56°C.[6]

» Rinse with 95% ethanol and then distilled water.

 Differentiate in 0.05% lithium carbonate solution for 30 seconds, followed by 70% ethanol for
30 seconds.[6]

o Repeat differentiation until gray matter is colorless and white matter is sharply defined.

o Counterstain with Cresyl Violet solution for 30-40 seconds.[6]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3516888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516888/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516888/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0061478
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0061478
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0061478
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Dehydrate through graded alcohols and clear in xylene.
e Mount with a resinous mounting medium.

Hematoxylin and Eosin (H&E) Staining for Inflammation:

» Deparaffinize and rehydrate sections to distilled water.
 Stain in Harris Hematoxylin for 3-5 minutes.[14]

e Rinse in running tap water.

« Differentiate in 0.3% acid alcohol.

e "Blue" the sections in Scott's tap water substitute.

o Counterstain with Eosin Y for 2 minutes.

o Dehydrate through graded alcohols and clear in xylene.

e Mount with a resinous mounting medium.
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Figure 1. Generalized workflow for EAE induction and subsequent histopathological analysis.
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Figure 2. Simplified T-cell signaling in PLP-induced EAE.
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Figure 3. Key signaling events in MOG-induced EAE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Histopathological
Differences Between PLP- and MOG-Induced EAE]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15597460#histopathological-
differences-between-plp-and-mog-induced-eae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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